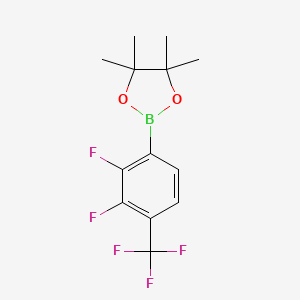
2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their stability and their ability to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a phenyl ring which is substituted with both difluoro and trifluoromethyl groups. These fluorine atoms are highly electronegative, which will impact the electronic properties of the molecule. The compound also contains a boronic ester group, which consists of a boron atom bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
Boronic esters are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of fluorine atoms in this compound could increase its stability and affect its reactivity. The boronic ester group is typically stable and resistant to hydrolysis .Aplicaciones Científicas De Investigación
Polymer Synthesis
A notable application of dioxaborolane derivatives in scientific research is in the precision synthesis of polymers. For instance, the Suzuki-Miyaura coupling polymerization technique utilizes these compounds for creating polymers with narrow molecular weight distribution and high regioregularity. This approach has been successfully applied in the synthesis of poly(3-hexylthiophene) (Yokozawa et al., 2011).
Nanoparticle Synthesis
Dioxaborolane derivatives are used in the development of nanoparticles, especially in enhancing their emission properties. They play a critical role in the synthesis of nanoparticles with controlled molecular weights, leading to stable and bright fluorescence emissions, which are crucial in various scientific and industrial applications (Fischer, Baier, & Mecking, 2013).
Material Development
These compounds contribute significantly to the development of new materials, especially in LCD technology. They are used as intermediates in synthesizing boron-capped polyenes, which show promise in creating novel materials for display technologies and potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Chemical Analysis and Structural Studies
The compounds also find use in chemical analysis and structural studies. Their molecular structures and physicochemical properties can be investigated through techniques like X-ray diffraction and density functional theory (DFT) calculations. Such studies provide insights into the conformation and electronic properties of these compounds (Huang et al., 2021).
Catalysis Research
In catalysis research, dioxaborolane derivatives are used to study reaction mechanisms, such as in the rhodium-catalyzed hydroarylation of fullerene (C60). They help in understanding the interaction of organoboron species in catalytic processes, contributing to advancements in catalytic chemistry (Martínez, Solà, & Poater, 2015).
Organic/Inorganic Semiconductor Hybrid Particles
These compounds are essential in creating hybrid particles, particularly in combining organic and inorganic semiconductors. They act as stabilizing ligands in the synthesis of high-quality inorganic nanocrystals with attached polyfluorene, which are crucial in the field of semiconductor technology (de Roo et al., 2014).
Electrochemical Research
In electrochemical studies, dioxaborolane derivatives are analyzed for their electrochemical properties and reactions. Such studies are pivotal in understanding the electrochemical behavior of sulfur-containing organoboron compounds, which can lead to advancements in electrochemical synthesis and applications (Tanigawa et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2,3-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(17,18)19)9(15)10(8)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOAWDLTKGEVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681947 | |
| Record name | 2-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
881402-15-9 | |
| Record name | 2-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



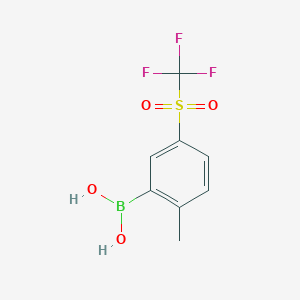
![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)
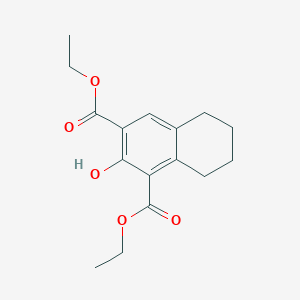
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)
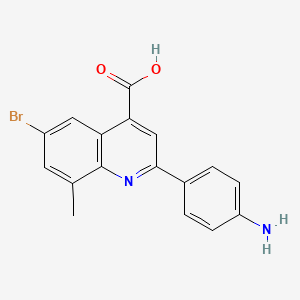
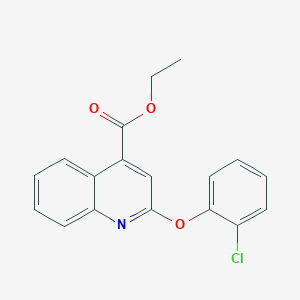
![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)
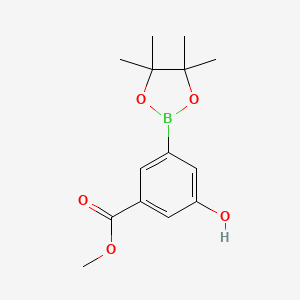
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)
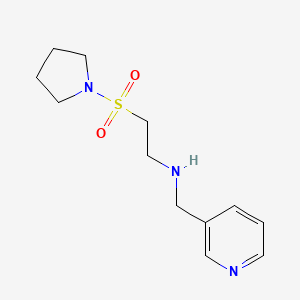
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)


![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)